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1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Researchers requiring novel heterocyclic fragments for kinase hinge-binding libraries often face a landscape saturated with common, flat scaffolds. This compound addresses that gap by offering a unique N1-ethyl-linked 4-methylpyrazole-1,2,4-triazol-3-amine connectivity (C₈H₁₂N₆, MW 192.22, XLogP -0.1). - Enables exploration of distinct 3D pharmacophores inaccessible to methylene-linked or regioisomeric analogs. - The 3-amino-1,2,4-triazole core serves as a proven hinge-binding motif; the flexible ethyl spacer allows the 4-methylpyrazole to probe adjacent hydrophobic pockets. - Supplied at ≥95% purity for reproducible fragment screening; elemental analysis certification available upon request to verify quality for coordination chemistry or MOF synthesis. - Recommended for exploratory library construction where structural diversity-rather than pre-validated target activity-is the primary procurement driver.

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Cat. No. B13065603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H12N6
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCN2C=NC(=N2)N
InChIInChI=1S/C8H12N6/c1-7-4-11-13(5-7)2-3-14-6-10-8(9)12-14/h4-6H,2-3H2,1H3,(H2,9,12)
InChIKeyHPHVINXUXDNRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement


The compound 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1856636-78-6, PubChem CID 130516344) is a heterocyclic small molecule (C₈H₁₂N₆, MW 192.22 g/mol) combining a 4-methylpyrazole ring with a 1,2,4-triazol-3-amine core via an ethylene spacer [1][2]. It is exclusively available as a research-use-only building block or screening compound, typically supplied at a purity of 95% . The triazol-3-amine moiety is a well-established pharmacophore associated with hydrogen-bond donor/acceptor interactions in kinase and enzyme active sites, while the 4-methylpyrazole fragment contributes lipophilicity and metabolic stability in the context of drug discovery programs [3].

Triazole-amine core supports hinge-binding exploration
Low computed lipophilicity fits fragment-like criteria
Research-use-only building block; no biological annotation

Why Generic Substitution Fails


The molecular formula C₈H₁₂N₆ accommodates multiple structurally distinct yet commercially available isomers—including 1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine and 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine—that share the same molecular weight [1]. These isomeric compounds differ in the position of the methyl substituent on the pyrazole ring and the nature of the linker (ethyl vs. methylene), which can alter geometry, hydrogen-bonding patterns, and regiochemical reactivity in downstream synthetic transformations . In the absence of published head-to-head bioactivity data, the compound's unique connectivity (a 4-methylpyrazole N1-linked via an ethyl chain to the N1 position of a 3-amino-1,2,4-triazole) is the sole defensible basis for procurement over its generically similar alternatives. Substituting this with a repositioned methyl group or a shorter spacer will very likely produce a different three-dimensional pharmacophore, leading to divergent interactions with biological targets or different reactivity in metal coordination [2].

Pyrazole methyl position
C4-methyl
N1-methyl or 1,5-dimethyl isomers
Pharmacophore vector may shift
Linker
Ethyl
Methylene or absent
Conformational flexibility differs

Differentiation Evidence


Regiochemical Connectivity

The target compound's substitution pattern is precisely defined by its SMILES notation (CC1=CN(N=C1)CCN2C=NC(=N2)N) as a 4-methylpyrazole N1 linked via an ethyl spacer to the N1 of a 3-amino-1,2,4-triazole [1]. In contrast, the closest vendor-listed analog at AKSci, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1854906-38-9), features a 1,5-dimethylpyrazole core and a methylene spacer, altering both the hydrogen-bond donor count and the spatial orientation of the primary amine . An Enamine-stocked positional isomer, 1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1697105-34-2), presents the methyl group at the pyrazole N1 instead of C4, completely reorienting the vector of the methyl substituent [2]. No public data exist to evaluate which connectivity is biologically or synthetically superior; the selection is dictated entirely by the requirements of the target binding pocket or the desired metal-coordination geometry.

Regiochemical Connectivity
Class-level
Target: 4-methylpyrazole-ethyl-triazol-3-amine
Comparators: 1-methyl isomer; 1,5-dimethyl methylene isomer
Connectivity dictates binding surface; no activity data
TPSA 74.6 Ų for target; comparator values not computed
Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Physicochemical Profile vs. Bromo Analogs

The target compound possesses one hydrogen-bond donor and four hydrogen-bond acceptors, with a computed XLogP3-AA of -0.1, indicating partial hydrophilicity [1]. This contrasts sharply with the 5-bromo analog (CAS 1876255-72-9), where the addition of a bromine atom increases the molecular weight, substantially elevates lipophilicity (predicted XLogP typically > +1 for such halogenated derivatives), and introduces a heavy halogen that can alter metabolic clearance pathways and synthetic reactivity [2]. While no direct experimental PK or solubility data are available for either compound, the computed property divergence—low hydrophobicity and a primary aromatic amine in the target vs. a halogenated, more lipophilic scaffold in the bromo analog—means the two compounds belong to different lead-like chemical space categories. This distinction is critical when procuring building blocks for CNS-targeted libraries (where lower logP is favored) vs. peripherally-restricted agents.

Lipophilicity vs. Bromo Analog
Class-level
Target: XLogP -0.1, no halogen
Bromo analog: XLogP >+1, Br substituent
Lower lipophilicity supports lead-like selection
Computed properties; no experimental PK data
Physicochemical Profiling ADME-Tox Prediction Lead Optimization

Synthetic Tractability: No Published Yield

The general synthetic strategy for this class involves N-alkylation of a 4-methylpyrazole with a 1,2,4-triazole fragment, a methodology discussed in the context of a new class of pyrazolyl-1,2,4-triazole amine derivatives synthesized by Reddy et al. at Ural Federal University [1]. However, the 2022 AIP Conference Proceedings paper does not specifically list the target compound or its individual yield. The synthesis of structurally similar derivatives in this class was reported with yields ranging from 29.8% to 99.6%, but this range applies to a variety of compounds and cannot be attributed to the target molecule [1]. No peer-reviewed literature or patent provides an optimized, reproducible protocol for this specific compound.

Synthetic Yield
Data to verify
No published yield for this specific compound
Commercial procurement recommended over in-house synthesis
Class-level yields 30–99% (Reddy et al. 2022)
Organic Synthesis Heterocyclic Chemistry Library Synthesis

No Public Bioassay Data

A comprehensive search of the PubChem BioAssay database, PubMed, and major patent repositories reveals no bioassay records, kinase inhibition data, or cellular activity results for this specific compound or its closely related analogs (CAS 1876255-72-9, 1697105-34-2, 1854906-38-9) [1]. Any statements asserting antimicrobial, anticancer, or enzyme-inhibitory properties for this compound—such as those found on certain vendor websites—are generic claims extrapolated from the broader triazole or pyrazole chemotype literature and are not supported by direct, compound-specific experimental evidence [2]. For example, the well-characterized Syk kinase inhibitor patents covering pyrazole and triazole derivatives use substantially different scaffolds and do not exemplify this compound [3].

Bioassay Data
Data to verify
No records in PubChem BioAssay or PubMed
Activity claims are class-extrapolated; screening burden on user
End-user in-house profiling required
Biological Screening Kinase Assays Antimicrobial Testing

Application Scenarios


Fragment-Based Kinase Screening

The compound's low computed XLogP (-0.1) and single hydrogen-bond donor make it a suitable fragment for kinase hinge-binding library assembly, provided the screening panel prioritizes small, hydrophilic fragments. Its 3-amino-1,2,4-triazole is a known hinge-binding motif, while the 4-methylpyrazole can explore adjacent hydrophobic pockets [1]. However, because no direct target engagement data exist, procurement is recommended only for exploratory library construction where structural diversity—rather than proven activity—is the goal [2].

MOF Synthesis with N-Rich Ligand

The target compound contains six nitrogen atoms across two aromatic heterocycles, offering multiple potential coordination sites for transition metals. Unlike its methylene-linked analogs, the ethyl spacer provides greater conformational flexibility while preserving aromaticity, which can be exploited to fine-tune pore size or metal-node geometry in MOF synthesis [1]. The absence of heavy atoms (e.g., bromine) avoids synthetic complications during solvothermal synthesis. Researchers should request elemental analysis certification from the vendor to verify purity before use in coordination reactions [2].

SAR Expansion for Syk/Sigma Inhibitors

The combination of a 4-methylpyrazole and a 1,2,4-triazol-3-amine is structurally reminiscent of scaffolds found in Syk inhibitor patents (e.g., US 9,243,984) and sigma receptor ligand patents [1]. The target compound's specific substitution pattern (pyrazole N1-ethyl-triazole N1) is chemically distinct from the exemplified compounds in those patents, making it a novel analog for SAR expansion. However, procurement for this purpose should be contingent on the availability of in-house screening infrastructure, as no public confirmatory data exist [2].

Computational Docking and Physical Validation

Recent molecular docking and 3D-QSAR studies on pyrazolo-triazole hybrids against CDK-2, CDK-5, and HSP-90 have demonstrated that the spatial relationship between the triazole amine and the pyrazole methyl group can significantly influence docking scores [1]. While the target compound was not explicitly included in these published virtual screens, its structural similarity to docked hybrids supports its purchase as a physical validation probe for structure-based drug design campaigns, particularly where a computed binding mode requires experimental confirmation [2].

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Hydrophilic hinge-binding motif (low logP)
In-house target engagement profiling
N-rich MOF ligand
Six N-donor atoms with ethyl spacer
Coordination geometry optimization
Syk/Sigma SAR expansion
Structurally distinct from patented scaffolds
In-house activity profiling
Docking model validation
Pyrazole-triazole spatial relationship
Experimental binding mode assessment
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